Thalidomide-5'-O-C6-OH
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Overview
Description
Thalidomide-5’-O-C6-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic properties, particularly in treating multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C6-OH is a modified version designed to explore new therapeutic potentials and reduce adverse effects.
Preparation Methods
The synthesis of Thalidomide-5’-O-C6-OH involves several steps, starting from the basic structure of thalidomideThe reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Thalidomide-5’-O-C6-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Thalidomide-5’-O-C6-OH has a wide range of scientific research applications:
Chemistry: It is used to study the effects of structural modifications on the pharmacological properties of thalidomide derivatives.
Biology: Researchers explore its potential in modulating biological pathways, particularly those involved in inflammation and immune response.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C6-OH involves its interaction with molecular targets such as cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This interaction leads to the degradation of specific proteins involved in disease pathways . The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins, contributing to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Thalidomide-5’-O-C6-OH is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles . Thalidomide-5’-O-C6-OH is unique in its specific modifications, which aim to enhance therapeutic effects while minimizing adverse reactions .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Mezigdomide
- Iberdomide
Thalidomide-5’-O-C6-OH represents a promising avenue for developing new therapeutic agents with improved safety and efficacy profiles.
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O6/c22-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)21(18(13)25)15-7-8-16(23)20-17(15)24/h5-6,11,15,22H,1-4,7-10H2,(H,20,23,24) |
InChI Key |
RDGPRZVSZMTRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCO |
Origin of Product |
United States |
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